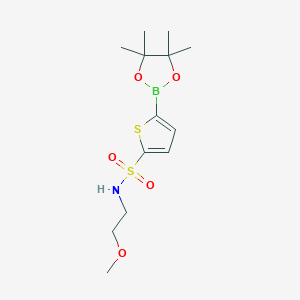

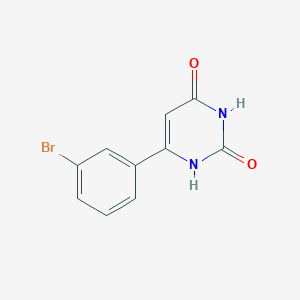

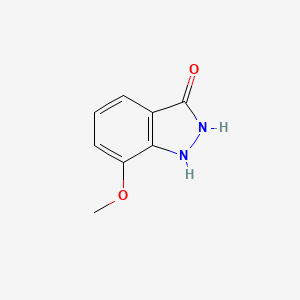

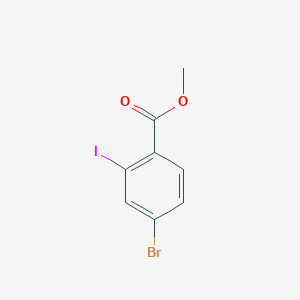

6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

Pyrimidine derivatives are a class of compounds that have been widely studied for their diverse biological activities . They are often encountered in approved drugs, clinical candidates, and functional materials . For example, anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib possess a pyrimidine skeleton .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, new heterocyclic derivatives containing a pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly depending on the substituents attached to the pyrimidine ring. The structure-activity relationships of these compounds can provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at various positions of the pyrimidine ring .

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite complex and are often influenced by the specific substituents present on the pyrimidine ring. For example, the phosphate binding region occupied by –NH of the 6-substituted amino moiety together with N7 in roscovitine was replaced by N arylglycyl moiety in all the proposed compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their specific structure. For example, all the potent compounds from a series of pyrimidine derivatives have a ClogP value less than 4 and a molecular weight less than 400, thus likely to maintain drug-likeness during lead optimization .

Applications De Recherche Scientifique

Antimicrobial Evaluation and Synthesis of Derivatives

- A study highlighted the synthesis of derivatives from 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, noting their promising potential as antibacterials. The antimicrobial activity of these compounds was moderate against common bacterial strains, including S. aureus, E. coli, and B. subtilis. Interestingly, one derivative showed better activity against P. aeruginosa compared to the reference drug streptomycin (Vlasov et al., 2022).

Green Synthesis of Heterocycles

- Research into diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via a green method demonstrated the utility of 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione in forming complex structures without the need for chromatography or recrystallization, simplifying the purification process (Ahadi et al., 2014).

Electrocatalytic Cyclization

- A study on electrocatalytic cyclization of derivatives led to the selective formation of substituted spirobarbituric dihydrofurans, showcasing the chemical's versatility in organic synthesis and potential applications in material science (Elinson et al., 2021).

Structural and Spectral Exploration

- Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives were synthesized and characterized, showing the importance of 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione in exploring new compounds with potential optical applications. The study detailed spectral analysis and computational exploration, indicating its utility in designing materials with specific optical properties (Ashraf et al., 2019).

Herbicidal Activities

- The synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds and their preliminary evaluation for herbicidal activities demonstrated the chemical's potential use in agricultural sciences. One compound exhibited significant herbicidal activity against Brassica napus, suggesting its potential as a lead compound for developing new herbicides (Huazheng, 2013).

Mécanisme D'action

Propriétés

IUPAC Name |

6-(3-bromophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUWFNHWOVJRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1466960.png)

![Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1466961.png)

![1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-5-methyl-1H-indazol-6-ylamine](/img/structure/B1466970.png)

![2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B1466975.png)

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1466976.png)

![Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate](/img/structure/B1466981.png)